Lithium(1+) ion 4-chloropyridine-2-sulfinate
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Overview
Description
Lithium(1+) ion 4-chloropyridine-2-sulfinate is a chemical compound with the molecular formula C5H4ClNO2SLi It is a lithium salt of 4-chloropyridine-2-sulfinic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of lithium(1+) ion 4-chloropyridine-2-sulfinate typically involves the reaction of 4-chloropyridine-2-sulfinic acid with lithium hydroxide or lithium carbonate. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation and crystallization. The general reaction can be represented as follows:
4-chloropyridine-2-sulfinic acid+LiOH→Lithium(1+) ion 4-chloropyridine-2-sulfinate+H2O
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) ion 4-chloropyridine-2-sulfinate can undergo various chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to a sulfonate group.
Reduction: The chloropyridine ring can be reduced under specific conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide are often employed.
Major Products Formed
Oxidation: 4-chloropyridine-2-sulfonate
Reduction: 4-chloropyridine-2-sulfinate derivatives
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
Lithium(1+) ion 4-chloropyridine-2-sulfinate has several scientific research applications:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although more research is needed.
Industry: Utilized in the development of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of lithium(1+) ion 4-chloropyridine-2-sulfinate involves its interaction with various molecular targets. The sulfinate group can act as a nucleophile, participating in substitution reactions. The lithium ion can also interact with biological molecules, potentially affecting enzyme activity and cellular processes. The exact pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- Lithium(1+) ion 2-chloropyridine-4-sulfinate
- Lithium(1+) ion 3-chloropyridine-2-sulfinate
Comparison
Lithium(1+) ion 4-chloropyridine-2-sulfinate is unique due to the position of the chlorine and sulfinate groups on the pyridine ring. This positioning can influence the compound’s reactivity and interactions with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C5H3ClLiNO2S |
---|---|
Molecular Weight |
183.6 g/mol |
IUPAC Name |
lithium;4-chloropyridine-2-sulfinate |
InChI |
InChI=1S/C5H4ClNO2S.Li/c6-4-1-2-7-5(3-4)10(8)9;/h1-3H,(H,8,9);/q;+1/p-1 |
InChI Key |
CRLMVRZELBOMLC-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1=CN=C(C=C1Cl)S(=O)[O-] |
Origin of Product |
United States |
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